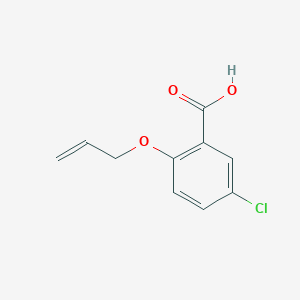

2-Allyloxy-5-chloro-benzoic acid

Description

Contextualizing the Benzoic Acid Class in Chemical Science

Benzoic acid, a simple aromatic carboxylic acid with the chemical formula C₆H₅COOH, consists of a carboxyl group attached to a benzene (B151609) ring. scienceinfo.combyjus.com These compounds are fundamental in organic chemistry, serving as building blocks for a vast array of more complex molecules. chemscene.com Benzoic acids are white, crystalline solids at room temperature and are found naturally in resins like gum benzoin. scienceinfo.com

Their chemical reactivity can be targeted at either the carboxyl group or the aromatic ring, allowing for a wide range of chemical transformations. byjus.com This versatility has led to their use in the synthesis of dyes, perfumes, plastics, and pharmaceuticals. geeksforgeeks.orgvedantu.com The parent compound, benzoic acid, and its derivatives are also widely used as food preservatives. geeksforgeeks.org

Significance of Allyloxy and Chloro Substituents in Organic Synthesis and Reactivity

The functionalization of the benzoic acid scaffold with allyloxy and chloro groups introduces specific reactivity and properties to the molecule.

Allyloxy Group : The allyl group (–CH₂–CH=CH₂) is a valuable functional group in organic synthesis. wikipedia.org The presence of the double bond allows for a variety of chemical transformations. Allyl ethers, such as the allyloxy group, are often used as protecting groups for alcohols due to their stability under both acidic and basic conditions. organic-chemistry.org This stability allows other parts of the molecule to be modified without affecting the protected alcohol. organic-chemistry.org The allyl group can be later removed under specific conditions, often involving palladium catalysts. organic-chemistry.org Furthermore, the allylic position (the carbon atom next to the double bond) exhibits enhanced reactivity, making it susceptible to oxidation and other reactions. wikipedia.org

Chloro Substituent : The chloro group is an electron-withdrawing substituent that can significantly influence the electronic properties of the aromatic ring. Halogen-substituted benzoic acids, including chloro-derivatives, are important precursors for agrochemicals, pharmaceuticals, and dyes. mdpi.com The chlorine atom's position on the benzene ring directs further electrophilic aromatic substitution reactions. In the case of 2-chlorobenzoic acid, the chlorine atom is at the ortho position relative to the carboxylic acid group. wikipedia.org This proximity can lead to intramolecular interactions that influence the molecule's conformation and chemical properties. mdpi.com

Historical Development and Initial Syntheses of 2-Allyloxy-5-chloro-benzoic acid

The synthesis of this compound has been documented in scientific literature, often as a model compound for studying specific chemical reactions. One reported synthesis involves the reaction of a salicylic (B10762653) acid derivative with an allyl halide. researchgate.net A general procedure for this type of synthesis involves reacting the corresponding hydroxybenzoic acid with an allyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The mixture is typically heated under reflux to drive the reaction to completion. researchgate.net

For instance, a closely related procedure for preparing 2-allyloxy-5-chlorobenzoic acid followed a method where 5-chlorosalicylic acid was reacted with allyl bromide in the presence of anhydrous potassium carbonate and dry acetone. The mixture was stirred and refluxed for several hours. researchgate.net This straightforward synthesis makes the compound accessible for further research.

Overview of Research Trajectories for this compound and its Congeners

Research involving this compound and similar compounds has primarily focused on its use as a model system to investigate fundamental chemical processes. researchgate.net One significant area of study is the Claisen rearrangement, a byjus.combyjus.com-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. researchgate.net

This compound was synthesized as a model compound to analyze the influence of electrostatic stabilization and intramolecular hydrogen bonding in Claisen-type rearrangements. This research is relevant to understanding enzymatic reactions, such as the chorismate to prephenate rearrangement catalyzed by chorismate mutase, a key step in the biosynthesis of aromatic amino acids in plants and bacteria. researchgate.net

The compound's structure, with its potential for intramolecular interactions between the carboxylic acid, the ether oxygen, and the chloro substituent, makes it an interesting subject for crystallographic and conformational studies. researchgate.net Derivatives of benzoic acid are also explored for their potential biological activities, including antimicrobial and anti-inflammatory properties, suggesting a possible, though less explored, trajectory for this specific compound. ontosight.ainih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₃ uni.lu |

| Molecular Weight | 212.63 g/mol |

| Appearance | Solid |

| Monoisotopic Mass | 212.02402 Da uni.lu |

| XlogP (predicted) | 2.8 uni.lu |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 12.213 (2) researchgate.net |

| b (Å) | 5.5780 (11) researchgate.net |

| c (Å) | 14.316 (3) researchgate.net |

| β (°) | 90.040 (3) researchgate.net |

| V (ų) | 975.4 (3) researchgate.net |

| Z | 4 researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJFEVFAVBYSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365367 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-22-1 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursors

Established Synthetic Pathways for 2-Allyloxy-5-chloro-benzoic acid

The synthesis of this compound is a well-documented process, often starting from readily available benzoic acid derivatives.

The primary precursor for the synthesis of this compound is 5-chlorosalicylic acid . researchgate.net This starting material already possesses the required chloro and carboxyl groups in the desired positions on the benzene (B151609) ring. The synthesis then focuses on the introduction of the allyloxy group. An alternative approach could involve the synthesis of 2-amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, which serves as a versatile intermediate in the production of various pharmaceutical and agrochemical compounds. anshulchemicals.com

The introduction of the allyl group onto the phenolic oxygen of 5-chlorosalicylic acid is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an allyl halide, most commonly allyl bromide , in an SN2 reaction to form the desired ether linkage. researchgate.netnih.gov The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) to facilitate the dissolution of the reactants and promote the reaction rate. researchgate.netnih.gov

The general mechanism can be described as follows:

Deprotonation: The base removes the acidic proton from the hydroxyl group of 5-chlorosalicylic acid, creating a more nucleophilic phenoxide.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the C-O bond of the ether.

The regioselective chlorination of a benzoic acid derivative is a critical step in obtaining the 5-chloro substituted precursor. For instance, starting from 2-hydroxybenzoic acid (salicylic acid), direct chlorination can be challenging as it can lead to a mixture of products. To achieve regioselectivity, protecting groups may be employed, or specific chlorinating agents and reaction conditions can be utilized. One method involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride. google.com Another approach is the chlorination of 4-amino-2-hydroxy-benzoic acid, which under certain conditions can yield 4-amino-3,5-dichloro-2-hydroxy-benzoic acid after a saponification step. researchgate.net The synthesis of 5-bromo-2-chlorobenzoic acid has been achieved by reacting 2-chlorobenzotrichloride with a brominating agent followed by hydrolysis. google.com

The synthetic procedure for this compound has been adapted and optimized over time. A frequently cited method is based on the work of White et al. (1958). researchgate.netnih.gov This protocol typically involves refluxing a mixture of 5-chlorosalicylic acid, allyl bromide, and powdered potassium carbonate in dry acetone for several hours. researchgate.netnih.gov The reaction mixture is then filtered and acidified to precipitate the product. nih.gov Variations of this procedure might involve the use of different bases or solvents to improve yield and purity.

Table 1: Reagents and Conditions for the Synthesis of this compound (based on White et al., 1958)

| Reagent | Molar Ratio | Purpose |

| 5-chlorosalicylic acid | 1 | Starting Material |

| Allyl bromide | 1 | Allylating Agent |

| Potassium carbonate | 1.2 | Base |

| Dry Acetone | - | Solvent |

| Reaction Conditions: | ||

| Temperature | Reflux | To increase reaction rate |

| Time | 8 hours | To ensure completion of the reaction |

This table is a generalized representation based on described procedures. researchgate.netnih.gov

Synthesis of Analogs and Structurally Related Compounds

The synthetic strategies used for this compound can be extended to produce a variety of structurally related compounds.

The synthesis of other allyloxy-substituted benzoic acids follows a similar logic. For example, 2-allyloxy-5-nitrobenzoic acid is synthesized from 5-nitrosalicylic acid using the same Williamson ether synthesis with allyl bromide and potassium carbonate in acetone. nih.gov Similarly, 4-(allyloxy)-3,5-diethyl-benzoic acid can be synthesized from a corresponding 4-hydroxy-3,5-diethylbenzoic acid precursor. ontosight.ai These syntheses highlight the versatility of the allylation reaction in creating a diverse library of benzoic acid derivatives.

Table 2: Examples of Synthesized Allyloxy-Substituted Benzoic Acid Analogs

| Compound Name | Starting Material | Key Reaction |

| 2-Allyloxy-5-nitrobenzoic acid | 5-Nitrosalicylic acid | Williamson Ether Synthesis |

| 4-(Allyloxy)-3,5-diethyl-benzoic acid | 4-Hydroxy-3,5-diethylbenzoic acid | Williamson Ether Synthesis |

This table provides examples of related compounds and their synthetic origins. nih.govontosight.ai

Emerging Synthetic Techniques in Benzoic Acid Chemistry Relevant to this compound

The field of synthetic organic chemistry is continually evolving, with the development of new techniques that offer advantages in terms of efficiency, selectivity, and environmental impact. These emerging methods are highly relevant to the synthesis of complex benzoic acid derivatives like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.orgijprdjournal.com The efficiency of microwave heating stems from the direct coupling of microwave energy with the molecules in the reaction mixture. researchgate.net

In the context of benzoic acid chemistry, microwave irradiation has been successfully applied to various transformations:

Esterification: The acid-catalyzed esterification of benzoic acid with alcohols like n-propanol can be completed in minutes under microwave irradiation, a significant time reduction compared to conventional refluxing. researchgate.netrasayanjournal.co.in

Hydrolysis: The hydrolysis of amides, such as benzamide (B126), to benzoic acid is significantly faster under microwave conditions, with high yields achieved in a fraction of the time required for conventional methods. rasayanjournal.co.in

Oxidation: The oxidation of toluene (B28343) to benzoic acid using potassium permanganate (B83412) (KMnO₄) can be accomplished in minutes with microwave heating, whereas conventional methods require hours of refluxing. rasayanjournal.co.inmatanginicollege.ac.in

Condensation Reactions: Microwave synthesis has been employed for Knoevenagel condensation reactions to produce thiazolidinedione derivatives, demonstrating a green approach with reduced reaction times. researchgate.net

The table below compares conventional and microwave-assisted synthesis for several reactions relevant to benzoic acid chemistry.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Esterification of benzoic acid | ~30 min (reflux) | 6 min | Significant ajrconline.orgrasayanjournal.co.in |

| Hydrolysis of benzamide | 1 hr | 7 min | 99% yield rasayanjournal.co.in |

| Oxidation of toluene | 10-12 hr | 5 min | - rasayanjournal.co.inmatanginicollege.ac.in |

| Knoevenagel condensation | Hours | Minutes | Marked decrease in time researchgate.net |

This table compares reaction times for conventional versus microwave-assisted synthesis, highlighting the efficiency of the latter.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of research in synthetic chemistry. It offers a green alternative to metal-based catalysts, often avoiding issues of toxicity and cost. researchgate.net

In the realm of benzoic acid chemistry, organocatalysts have shown promise in several key transformations. Benzoic acid itself has been identified as an efficient organocatalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and L-lactide. researchgate.net This highlights the potential for using simple, readily available organic molecules to catalyze complex polymerizations.

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that have been successfully used for the aerobic oxidation of aromatic aldehydes to their corresponding carboxylic acids. mdpi.com This method provides a direct route to benzoic acid and its derivatives from readily available aldehydes, using air as a green oxidant. mdpi.com The reaction mechanism is thought to involve the formation of a Breslow intermediate. mdpi.com

Furthermore, the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water presents an eco-friendly protocol for synthesizing carboxylic acids. mdpi.com This method proceeds under mild conditions and allows for the recycling of the aqueous medium and catalyst. mdpi.com

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique allows for the introduction of various electrophiles at the position ortho to a directing group. The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgresearchgate.net

By treating a benzoic acid with a strong base like sec-butyllithium (B1581126) in the presence of tetramethylethylenediamine (TMEDA) at low temperatures, an ortho-lithiated species is generated. researchgate.netresearchgate.net This intermediate can then be trapped with a variety of electrophiles to introduce new substituents ortho to the carboxylic acid group, without the need for protection-deprotection steps. researchgate.net The directing ability of the carboxylic acid group has been studied in competition with other directing groups such as methoxy, chloro, and fluoro groups. rsc.orgresearchgate.net

This methodology has been utilized to develop routes to contiguously tri- and tetra-substituted benzoic acids. rsc.org For example, 2,4-dihalogenobenzoic acids undergo lithiation at the position flanked by both halogen substituents. rsc.org These advanced lithiation strategies provide a precise tool for building molecular complexity on the benzoic acid scaffold, which is highly relevant for the synthesis of specifically substituted compounds like this compound.

Advanced Reaction Mechanisms and Transformational Chemistry

Mechanistic Investigations of the Carboxylic Acid Moiety

Proton Transfer Dynamics and Acidity Studies

The allyloxy group at the ortho position can exert a steric and electronic influence. The ether oxygen has lone pairs that could potentially donate electron density to the ring, slightly decreasing acidity, but its primary influence in this position is often steric, which can affect the solvation of the carboxylate anion and thus the acidity. Proton transfer (PT) is a fundamental reaction, and its mechanism can range from a direct transport of a solvated proton (vehicle mechanism) to a Grotthuss-type mechanism involving a hydrogen-bonded network, with the specific pathway depending on the molecular environment and degree of hydration. nih.gov In 2-Allyloxy-5-chloro-benzoic acid, the proton transfer from the carboxylic acid group is the basis for its acidic character and initiates many of its reactions.

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 oup.com |

| 2-Chlorobenzoic acid | 2.89 wikipedia.org |

| o-Hydroxybenzoic acid | 2.97 oup.com |

| m-Hydroxybenzoic acid | 4.06 oup.com |

| p-Hydroxybenzoic acid | 4.48 oup.com |

Esterification Reaction Mechanisms

The conversion of this compound into its corresponding esters is a key transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org

The mechanism for Fischer esterification proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

A significant challenge in the esterification of this compound is steric hindrance. The allyloxy group at the ortho position impedes the approach of the alcohol to the carboxylic acid function. acs.orgacs.org This steric hindrance can slow the reaction rate and lower the yield. google.com To overcome this, forcing conditions, such as higher temperatures or the use of a large excess of the alcohol, may be necessary to shift the equilibrium towards the product side. masterorganicchemistry.commasterorganicchemistry.com

Exploration of Allyloxy Group Reactivity

The allyloxy group is not merely a passive substituent; its unique structure allows for powerful chemical transformations, most notably the Claisen rearrangement.

Comprehensive Analysis ofnih.govnih.gov-Sigmatropic Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. byjus.com For an allyl aryl ether like this compound, heating initiates an intramolecular nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgdspmuranchi.ac.in This classification refers to the new sigma bond being formed between carbon 3 of the allyl group and carbon 3 of the other fragment (starting the count from the ether oxygen). The reaction is thermally induced and results in the migration of the allyl group to the ortho position of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com This initially forms a non-aromatic cyclohexadienone intermediate, which then quickly tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.org This compound, this compound, has been specifically synthesized as a model to study the intricacies of this rearrangement. researchgate.net

Pericyclic Nature and Concerted Transition States

The Claisen rearrangement is a classic example of a pericyclic reaction, meaning it occurs through a cyclic transition state in a single, concerted step without the formation of ionic intermediates. wikipedia.orgmasterorganicchemistry.comnrochemistry.com The mechanism involves the simultaneous breaking of the carbon-oxygen ether bond and the formation of a new carbon-carbon bond at the ortho position. libretexts.org

This transformation proceeds through a highly ordered, six-membered cyclic transition state, often depicted as having a chair-like conformation. nrochemistry.comnumberanalytics.comorganic-chemistry.org The concerted movement of six bonding electrons (four from two pi bonds and two from the sigma bond being broken) in this cyclic arrangement is a hallmark of sigmatropic rearrangements. wikipedia.orglibretexts.org The suprafacial nature of the bond shifts, where all changes occur on the same face of the pi system, is consistent with the Woodward-Hoffmann rules for thermally allowed nih.govnih.gov-sigmatropic shifts. wikipedia.orglibretexts.org

Influence of Electrostatic Stabilization on Rearrangement Kinetics

While the Claisen rearrangement is concerted, the transition state possesses a degree of charge separation. This allows for the reaction kinetics to be influenced by electrostatic factors. nih.gov Research on the analogous chorismate-to-prephenate rearrangement, catalyzed by the enzyme chorismate mutase, has shown that electrostatic stabilization of the polar transition state is a crucial factor in accelerating the reaction. nih.gov

In the context of this compound, its synthesis as a model compound was specifically intended to analyze the influence of electrostatic stabilization and intramolecular hydrogen bonding in nih.govnih.gov-sigmatropic Claisen rearrangements. researchgate.net The electronic nature of substituents on the aromatic ring can affect the stability of the transition state and thus the reaction rate. Electron-withdrawing groups can influence the charge distribution in the transition state, potentially altering the activation energy of the rearrangement. umn.edu Studies have shown that polar solvents tend to accelerate the Claisen rearrangement, which supports the concept of a polar, and therefore electrostatically stabilizable, transition state. wikipedia.org

| Parameter | Value |

|---|---|

| Molecular Formula | C10H9ClO3 researchgate.net |

| Molecular Weight | 212.62 g/mol researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/c researchgate.net |

| C1—O3 Bond Length | 1.349 (3) Å researchgate.net |

| C7—O2 (Carbonyl) Bond Length | 1.225 (3) Å researchgate.net |

| C7—O1 (Hydroxyl) Bond Length | 1.279 (3) Å researchgate.net |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 2-Chlorobenzoic acid |

| o-Hydroxybenzoic acid |

| m-Hydroxybenzoic acid |

| p-Hydroxybenzoic acid |

| Sulfuric acid |

| Chorismate |

| Prephenate |

Role of Intramolecular Hydrogen Bonding in Rearrangement Pathways

The researchgate.netresearchgate.net-sigmatropic Claisen rearrangement is a pivotal reaction for allyloxy aromatic compounds. In the case of this compound, the ortho-carboxylic acid group can play a crucial role through intramolecular hydrogen bonding. This non-covalent interaction can influence the reaction pathway and rate.

Detailed research, including X-ray crystal structure analysis, has been conducted on this compound as a model to understand the influence of electrostatic stabilization and intramolecular hydrogen bonding in Claisen rearrangements. researchgate.net Such studies are vital for comprehending enzymatic reactions like the chorismate-to-prephenate rearrangement, a key step in the biosynthesis of aromatic amino acids in plants and bacteria. researchgate.netnih.gov In this biological system, hydrogen-bonding residues in the enzyme's active site are known to stabilize the transition state and accelerate the reaction by orders of magnitude. nih.gov

The intramolecular hydrogen bond in a substrate like this compound can pre-organize the molecule into a conformation that is closer to the required geometry of the pericyclic transition state, potentially lowering the activation energy for the rearrangement. nih.govnih.gov This interaction between the carboxylic acid proton and the ether oxygen atom can stabilize the transition state, facilitating the concerted bond-breaking and bond-forming process characteristic of the Claisen rearrangement. nih.gov

Allylic Oxidations and Reductions

The allyl group in this compound is susceptible to both oxidation and reduction reactions at the allylic position. These transformations provide pathways to a variety of functionalized derivatives.

Allylic Oxidation: Palladium-catalyzed allylic C-H oxidation is a powerful tool for introducing oxygen-containing functional groups. For substrates similar to this compound, such as 2-allylbenzoic acids, allylic oxidation can be selectively controlled to yield different products. nih.gov For example, using a palladium catalyst, the oxidation of 2-allylbenzoic acids can lead to the formation of phthalides. nih.gov The reaction conditions, particularly the presence of acids or bases, can direct the selectivity towards either 3-ethylidenephthalides or 3-vinylphthalides. nih.gov Another approach involves using a copper-aluminum mixed oxide catalyst with an oxidant like tert-butyl hydroperoxide to generate allylic esters from cyclic alkenes and carboxylic acids. organic-chemistry.org This methodology could potentially be applied to achieve intermolecular allylic functionalization of the allyloxy group.

Allylic Reduction: The reduction of the allyl double bond can be achieved through various methods, though specific studies on this compound are not prevalent. Generally, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) would reduce the allyl group to a propyl group. More selective methods, such as those employing hydroboration-protonolysis, could also achieve this transformation.

A summary of potential allylic oxidation reactions is presented below.

| Reaction Type | Catalyst/Reagent | Potential Product |

| Phthalide Formation | Palladium(II) Acetate (B1210297) / O₂ | 3-Substituted Phthalide derivative |

| Allylic Esterification | Copper-Aluminum Mixed Oxide / TBHP | Allylic ester derivative |

| Allylic Acetoxylation | Pd(OAc)₂ / Benzoquinone | Allylic acetate derivative |

Cleavage Reactions and Mechanistic Studies

The ether linkage in this compound is a key functional group that can undergo cleavage under specific conditions. Mechanistic studies into these cleavage reactions are essential for understanding the compound's stability and for synthetic planning.

Acid-Catalyzed Ether Cleavage: In acidic media, the ether bond can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack, or facilitating the formation of a carbocation. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway. nih.gov For an aryl ether, the Sₙ1 mechanism is generally favored if a stable carbocation can be formed. nih.gov In the case of this compound, protonation of the ether oxygen followed by cleavage would yield 5-chloro-2-hydroxybenzoic acid and an allyl cation, which would then react with available nucleophiles.

Elimination during Rearrangement: In some cases, the Claisen rearrangement of related di-allyloxy compounds can be accompanied by the elimination of an allyloxy group. For instance, the thermal Claisen rearrangement of 1,2-diallyloxyanthraquinone results in the formation of 2-allyl-1-hydroxyanthraquinone, indicating the cleavage and loss of one of the allyloxy substituents. rsc.org This suggests that under thermal stress, a similar cleavage pathway could be a competing reaction for this compound during its rearrangement.

Reactivity of the Chloro Substituent in Aromatic Systems

The chlorine atom on the benzene ring is a versatile handle for further synthetic transformations, including nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides like this compound are typically unreactive towards Sₙ1 and Sₙ2 reactions. libretexts.orgpressbooks.pub However, they can undergo nucleophilic aromatic substitution (SₙAr) if the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org

The SₙAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

In this compound, the carboxylic acid group is an electron-withdrawing group. Although it is in the meta position relative to the chlorine atom, its deactivating nature, combined with the ortho-allyloxy group, makes the ring electron-deficient and thus susceptible to attack by strong nucleophiles under forcing conditions (e.g., high temperature and pressure). The presence of electron-withdrawing groups stabilizes the negatively charged Meisenheimer complex, which is crucial for the reaction to proceed. pressbooks.pubyoutube.com

Cross-Coupling Reactions and Ligand-Promoted Processes

The chloro substituent serves as an excellent electrophilic partner in various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper-mediated amination of 2-chlorobenzoic acids, a variant of the Ullmann condensation, has been shown to be highly effective. nih.gov These reactions can proceed with high regio- and chemoselectivity, often favoring the substitution of a halide in the ortho position to the carboxylic acid moiety. nih.gov This suggests that this compound could be coupled with various amines to form N-aryl anthranilic acid derivatives.

Palladium-Catalyzed Reactions: Ligand-promoted palladium-catalyzed reactions are cornerstones of modern synthesis. nih.gov While aryl chlorides are less reactive than bromides or iodides, the use of specialized ligands can facilitate their participation in reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. The choice of ligand is critical for suppressing side reactions and achieving high yields of the cross-coupled product. nih.gov

Iron-Catalyzed Reactions: More recently, sustainable and environmentally benign iron salts have been used to catalyze Kumada cross-coupling reactions of aryl chlorobenzoates with Grignard reagents. researchgate.net This method provides an efficient route to functionalize aromatic systems.

| Cross-Coupling Reaction | Catalyst System (Example) | Potential Product |

| Ullmann Amination | Cu/Cu₂O, Base | N-Aryl derivative |

| Kumada Coupling | Iron salts, Ligand | Alkyl/Aryl substituted derivative |

| Suzuki Coupling | Pd catalyst, Ligand, Base | Biaryl derivative |

Halogenation Pathways and Asymmetric Induction

Introducing additional halogen atoms onto the aromatic ring of this compound proceeds via electrophilic aromatic substitution.

Halogenation Pathways: The existing substituents on the ring direct the position of the incoming electrophile. The allyloxy group is an ortho-, para-director, while the chloro and carboxylic acid groups are deactivating and meta-directing. youtube.commasterorganicchemistry.com The combined effect of these groups will determine the regiochemical outcome of further halogenation. Given the directing effects, an incoming electrophile would likely substitute at the C4 or C6 position, though the steric hindrance from the adjacent allyloxy group might influence this. Halogenation of benzoic acid itself with bromine in the presence of a Lewis acid catalyst like ferric bromide yields m-bromobenzoic acid. youtube.comembibe.com This highlights the deactivating and meta-directing nature of the carboxyl group. youtube.com

Asymmetric Induction: Achieving asymmetric induction in the halogenation of an achiral substrate like this compound is a significant challenge. This would require the use of a chiral catalyst or reagent that can differentiate between the enantiotopic faces of the aromatic ring. acs.org While organocatalytic asymmetric halogenation reactions have been developed for certain substrates like allylic alcohols, their application to electron-rich or electron-poor aromatic systems is an ongoing area of research. acs.orgnih.gov The development of chiral Lewis acid or organocatalytic systems could, in principle, enable the enantioselective halogenation of this molecule, leading to chiral synthons. taylorandfrancis.com

Interplay of Functional Groups: Synergistic and Antagonistic Effects

The chemical properties of this compound are not merely the sum of its individual functional groups. Instead, their interactions—both through the carbon framework (electronic effects) and through space (steric effects)—create a complex chemical personality that influences its behavior in chemical transformations.

The reactivity of the benzene ring in this compound is modulated by the electron-donating and electron-withdrawing characteristics of its three substituents: the allyloxy group, the chloro group, and the carboxylic acid group. The net effect on the ring's electron density is a result of the interplay between inductive and resonance effects. libretexts.org

Allyloxy Group (-OCH₂CH=CH₂): The oxygen atom in the allyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). libretexts.org This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution. This resonance donation generally outweighs the oxygen's inductive electron withdrawal (a -I effect), which arises from its high electronegativity. libretexts.org

Chloro Group (-Cl): Halogens like chlorine exhibit a dual electronic nature. They are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect) that deactivates the aromatic ring by pulling electron density away from it. libretexts.org Concurrently, the lone pairs on the chlorine atom can be donated to the ring via resonance (+R effect). libretexts.org However, for halogens, the strong inductive effect predominates, resulting in a net deactivation of the ring compared to benzene. libretexts.org

Carboxylic Acid Group (-COOH): The carboxylic acid group is a strong electron-withdrawing group. It deactivates the aromatic ring through both a negative inductive effect (-I effect) from the electronegative oxygen atoms and a negative resonance effect (-R effect), where the pi-system of the carbonyl group pulls electron density out of the ring.

The combination of these groups results in a complex electronic landscape. The carboxyl group's strong electron-withdrawing influence weakens and lengthens the adjacent C1-C2 and C2-C3 bonds within the benzene ring. researchgate.net Conversely, X-ray crystallography data reveals that the C3-C4, C4-C5, and C5-C6 bonds are the shortest and therefore strongest, a likely consequence of the combined electronic effects and the strain from ortho-substitution. researchgate.net

The substitution pattern of this compound, particularly the placement of the bulky allyloxy group ortho to the carboxylic acid, introduces significant steric effects that dictate the molecule's three-dimensional shape and reactivity.

This phenomenon is a classic example of the "ortho effect." wikipedia.org The spatial proximity of the ortho-allyloxy group to the carboxylic acid group creates substantial steric hindrance. wikipedia.org This forces the carboxyl group to twist out of the plane of the benzene ring to minimize repulsion. wikipedia.org This steric inhibition of resonance has profound consequences for the molecule's properties. askiitians.com

X-ray diffraction studies on this compound have quantified this distortion. The carboxyl group is not perfectly coplanar with the aromatic ring, deviating by 8.1(3)°. researchgate.net The ether group is even more significantly displaced, with a deviation of 15.0(2)° from the ring plane. researchgate.net

This twisting disrupts the p-orbital overlap between the carboxylic acid and the aromatic ring, which inhibits the resonance that would normally occur. wikipedia.org This has a notable impact on the acidity of the benzoic acid. Furthermore, the steric and electronic presence of the allyloxy group directly impacts the geometry of the benzene ring itself, causing a lengthening of the C1-C2 and C1-C6 bonds and a reduction of the internal C2-C1-C6 bond angle to 118.9(2)° from the ideal 120°. researchgate.net These effects are reportedly similar to those observed in 2-methoxymethoxybenzoic acid, where the ortho-substituent is sterically and electronically comparable. researchgate.net

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 2-Allyloxy-5-chloro-benzoic acid

Single-crystal X-ray diffraction provides a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on this compound have revealed its precise molecular structure and the packing of molecules in the crystal lattice. researchgate.net The asymmetric unit of the crystal contains a single independent molecule. researchgate.net

The compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net The crystallographic data provide a fundamental description of the crystal's geometry. researchgate.net

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Volume | 975.4(2) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.448 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Final R-factor | R = 0.018 |

Data sourced from Ferreira et al. (2007). researchgate.net

The analysis of bond lengths and angles reveals the influence of the substituents on the geometry of the benzene (B151609) ring. researchgate.net The presence of ortho-substituents induces electronic effects and strain, leading to variations in the carbon-carbon bond lengths within the aromatic ring. researchgate.netnih.gov Specifically, the C3—C4, C4—C5, and C5—C6 bonds are observed to be the shortest and therefore strongest in the ring. researchgate.net Conversely, the strain introduced by the allyl ether at position C2 and the electron-withdrawing nature of the carboxyl group at C1 cause a weakening and lengthening of the C1—C2 and C1—C6 bonds. nih.gov

Interactive Table: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C1—O3 | 1.349 (3) |

| C1—C6 | 1.393 (3) |

| C1—C2 | 1.405 (3) |

| C7—O2 | 1.225 (3) |

| C7—O1 | 1.279 (3) |

Data sourced from Ferreira et al. (2007). researchgate.net

The crystal structure of this compound is characterized by a distinct hydrogen bonding pattern. researchgate.net Molecules are linked into centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This carboxyl pairing is a common and robust supramolecular interaction in carboxylic acids. The O1···O2 distance for this hydrogen bond is 2.636 (2) Å. researchgate.net These dimeric units are then stacked into sheets within the crystal lattice. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful insights into the structural, electronic, and reactive properties of this compound. These methods complement experimental data and can predict molecular behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations can provide valuable information about its geometry, orbital energies, and reactivity.

The electronic properties of the molecule are influenced by the interplay of the electron-withdrawing chloro and carboxylic acid groups and the electron-donating allyloxy group. DFT calculations can quantify these effects by determining parameters such as:

Optimized Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as electronegativity, hardness, and softness, which provide further insight into the molecule's chemical behavior.

Studies on related substituted benzoic acids have demonstrated the reliability of DFT in predicting these properties. researchgate.netmdpi.com

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound by simulating the motion of its atoms over time. rsc.orgnih.gov This technique provides a dynamic picture of the molecule's flexibility and the different conformations it can adopt in various environments, such as in solution or at different temperatures.

For this compound, MD simulations would be particularly useful for understanding:

Rotational Barriers: The flexibility of the molecule is largely determined by the rotation around the C-O bonds of the ether linkage and the C-C bond connecting the carboxylic acid group to the benzene ring. MD simulations can quantify the energy barriers associated with these rotations.

Conformational Preferences: The simulations can identify the most stable conformations (conformers) of the molecule and the relative populations of different conformers at a given temperature. This is crucial for understanding its reactivity, as different conformers may exhibit different chemical behaviors.

Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences and dynamics of the molecule.

While specific MD simulation data for this compound is not available, studies on benzoic acid and its derivatives have shown that these molecules can exist in different conformations, and their dynamics are influenced by intermolecular interactions such as hydrogen bonding. rsc.orgnih.gov

Quantum Chemical Calculations for Reaction Transition States

This compound serves as a model compound for studying the nih.govnih.gov-sigmatropic Claisen rearrangement. researchgate.net Quantum chemical calculations, particularly those employing high-level ab initio methods or DFT, are instrumental in elucidating the mechanism of this reaction by characterizing the transition state. aalto.fi

The Claisen rearrangement of an allyl phenyl ether involves a concerted pericyclic reaction that proceeds through a cyclic transition state. Quantum chemical calculations can provide detailed information about this transition state, including:

Transition State Geometry: The precise arrangement of atoms at the highest point on the reaction energy profile. This reveals the extent of bond breaking and bond formation in the transition state.

Activation Energy: The energy barrier that must be overcome for the reaction to occur. This is a key factor in determining the reaction rate.

Thermodynamics of the Reaction: Calculations can determine the relative energies of the reactant, transition state, and product, indicating whether the reaction is exothermic or endothermic.

Computational studies on the Claisen rearrangement of related allyloxy compounds have provided significant insights into the nature of the transition state and the factors that influence the reaction rate and selectivity. aalto.fi For this compound, these calculations would help to understand how the chloro and carboxylic acid substituents affect the electronic structure of the transition state and, consequently, the kinetics of the rearrangement.

Applications in Advanced Organic Materials and Functional Systems

Utilization in Polymer Chemistry and Macromolecular Design

The presence of the allyl group and the benzoic acid moiety allows for the incorporation of 2-Allyloxy-5-chloro-benzoic acid into polymeric structures, enabling the design of macromolecules with tailored functionalities.

The allyl group in this compound serves as a polymerizable unit, making the compound a candidate for a functional monomer. Allyl-terminated or allyl-functionalized polymers are a unique class that allows for the introduction of a wide array of architectures and functionalities through various chemical reactions. nih.gov The polymerization of the allyl group, often via radical polymerization, can lead to the formation of polymers with the benzoic acid and chloro functionalities pendant to the polymer backbone. ontosight.ai The carboxylic acid group can be further modified post-polymerization, or it can be used to influence the polymer's solubility and adhesion properties.

The incorporation of this monomer can impart specific properties to the resulting polymer. For instance, the chlorinated aromatic ring can enhance thermal stability and flame retardancy. Furthermore, the carboxylic acid groups can be used to create pH-responsive polymers or to chelate metal ions. Benzoic acid has been utilized as an organocatalyst for ring-opening (co)polymerization of lactones, suggesting that polymers derived from this compound could also possess interesting catalytic properties. rsc.org

| Functional Group | Potential Role in Polymerization | Resulting Polymer Property |

|---|---|---|

| Allyl Group | Polymerizable unit (Monomer) | Forms the polymer backbone |

| Carboxylic Acid | Functional pendant group | Influences solubility, adhesion, and allows for post-polymerization modification |

| Chloro Substituent | Modifying pendant group | May enhance thermal stability and flame retardancy |

Benzoic acid derivatives are a well-established class of compounds used in the synthesis of liquid crystals. nih.govnih.gov The rigid core of the benzoic acid ring system is conducive to the formation of mesophases, which are characteristic of liquid crystalline materials. nih.gov The properties of these liquid crystals, such as the temperature range of the mesophase and the specific type of mesophase (e.g., nematic, smectic), can be finely tuned by the nature of the substituents on the benzoic acid core. nih.gov

The this compound molecule possesses features that are pertinent to the design of liquid crystals. The chloro-substituted phenyl ring provides a rigid core, while the allyloxy group can act as a flexible tail, a common feature in calamitic (rod-like) liquid crystals. The ability of benzoic acids to form hydrogen-bonded dimers can also play a crucial role in the self-assembly and formation of liquid crystalline phases. nih.gov By modifying the allyloxy chain or by co-polymerizing with other mesogenic monomers, it is conceivable to create liquid crystalline polymers with specific optical properties.

The photoluminescence and absorbance spectra of alkanoyloxy benzoic acids have been shown to be dependent on the length of the alkyl chain, suggesting that derivatives of this compound could have tunable optoelectronic properties. nih.gov While specific studies on the optoelectronic applications of polymers derived from this exact compound are not prevalent, the general principles of designing functional polymers suggest its potential in this area.

Role as a Building Block in Complex Molecular Architectures

Beyond polymerization, this compound can serve as a versatile precursor for the synthesis of more complex molecules, including specialty chemicals and components of supramolecular assemblies.

Substituted benzoic acids are important intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. mdpi.com The specific combination of functional groups in this compound makes it a potentially valuable starting material. For example, the carboxylic acid can be converted to an ester, amide, or acid chloride, opening up a wide range of synthetic transformations. wikipedia.org The allyl group can undergo various reactions such as epoxidation, dihydroxylation, or cleavage to an aldehyde. nih.gov The chloro substituent can also be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of confluentic acid, a naturally occurring depside, involved the condensation of suitably substituted aromatic carboxylic acids and phenols, highlighting the utility of benzoic acid derivatives as key precursors. wikipedia.org

| Functional Group | Potential Reaction | Resulting Functionality |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction | Ester, Amide, Alcohol |

| Allyl Group | Epoxidation, Dihydroxylation, Ozonolysis | Epoxide, Diol, Aldehyde |

| Chloro Substituent | Nucleophilic Aromatic Substitution | Introduction of other functional groups |

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains functionalities that can participate in such interactions. The carboxylic acid group is a well-known motif for forming strong hydrogen bonds, often leading to the formation of dimers in the solid state. Current time information in Bangalore, IN.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, and they are increasingly being used as a tool for the rational design of crystal structures and supramolecular assemblies. nih.gov The combination of hydrogen bonding from the carboxylic acid and potential halogen bonding from the chloro substituent could be exploited to direct the self-assembly of this molecule into well-defined one-, two-, or three-dimensional networks. nih.gov Perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, indicating the potential for functionalized benzoic acids in the formation of soft materials. nih.govresearchgate.net

Biologically Inspired and Agrochemically Relevant Research

Investigations as a Model System for Enzymatic Reactions

2-Allyloxy-5-chloro-benzoic acid has served as a pivotal model compound for studying a crucial biological reaction: the Claisen rearrangement of chorismate to prephenate. researchgate.net This reaction is a rare example of a nih.govnih.gov-sigmatropic rearrangement in living systems and represents a key step in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. researchgate.net

The transformation of chorismate into prephenate is catalyzed by the enzyme chorismate mutase. This unimolecular reaction occurs at the enzyme's active site without forming a covalent bond between the enzyme and the substrate. researchgate.net The reaction is classified as a concerted pericyclic rearrangement, a type of reaction involving the reorganization of bonding electrons within a cyclic transition state. researchgate.netmsu.edu

To better understand the factors influencing this rearrangement, scientists have synthesized and studied a series of ethers derived from salicylic (B10762653) acid, including 2-allyloxy-5-chlorobenzoic acid. researchgate.net This compound acts as a model system to analyze the influence of intramolecular hydrogen bonding and electrostatic stabilization on nih.govnih.gov-sigmatropic Claisen rearrangements, thereby mimicking the reaction catalyzed by chorismate mutase. researchgate.net The classic Claisen rearrangement involves the transformation of an allyl phenyl ether into an ortho-allyl phenol (B47542), a process that, like the chorismate rearrangement, involves the reorganization of three pairs of bonding electrons. msu.edu

A central goal of using model systems like 2-allyloxy-5-chlorobenzoic acid is to dissect the forces at play within an enzyme's active site. It has been proposed that the transition states for the chorismate-to-prephenate rearrangement in the gas phase, in water, and within the enzyme are all characteristic of a concerted pericyclic reaction. researchgate.net By studying the rearrangement of 2-allyloxy-5-chlorobenzoic acid, researchers can systematically analyze how factors such as electrostatic stabilization contribute to the reaction rate and the stability of the transition state, providing insights into how chorismate mutase achieves its remarkable catalytic efficiency. researchgate.net The structure of 2-allyloxy-5-chlorobenzoic acid, an ether derived from salicylic acid, allows for detailed investigation of these intramolecular forces. researchgate.net

The shikimate pathway, which includes the chorismate mutase-catalyzed step, is fundamental for the production of aromatic amino acids. researchgate.netfrontiersin.org These amino acids are essential building blocks for proteins and precursors for a wide range of specialized metabolites. frontiersin.org A thorough understanding of the mechanism of the chorismate-to-prephenate rearrangement has significant implications. By elucidating the principles of transition state stabilization through model systems, researchers can gain deeper knowledge of this critical biosynthetic pathway, which is a target for the development of herbicides and antimicrobial agents. researchgate.net

Exploration of Antimicrobial and Antifungal Potential of Derivatives

Derivatives of benzoic acid are a well-established class of compounds with known antimicrobial and antifungal properties. ontosight.ainih.gov Research has extended to derivatives of 2-chlorobenzoic acid and related structures, seeking new agents with improved efficacy. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 2-chlorobenzoic acid, research has shown that different chemical modifications significantly impact their antimicrobial power.

In one study, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. nih.gov Quantitative structure-activity relationship (QSAR) analyses revealed that the antimicrobial activities were governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov This indicates that the shape and electronic properties of the molecules are key determinants of their bioactivity.

Another study focused on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which incorporate a chlorinated benzenesulfonamide (B165840) fragment. semanticscholar.org This research demonstrated high bacteriostatic activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org The data highlighted the effectiveness of specific substitutions on the aryl ring, as shown in the table below.

| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Compound 10 | 4-CF3Ph | MRSA (Reference Strain) | 4 | semanticscholar.org |

| Compound 16 | 4-CF3Ph | MRSA (Reference Strain) | 8 | semanticscholar.org |

| Compound 15 | 3-CF3Ph | S. epidermidis | 8 | semanticscholar.org |

For antifungal activity, research on benzoic acid derivatives identified specific structural elements that confer increased potency. nih.gov A study targeting the fungal-specific enzyme CYP53 found that certain substitutions on the benzoic acid skeleton led to improved antifungal properties against plant and animal pathogens. nih.gov Similarly, studies on 2-acyl-1,4-benzohydroquinone derivatives showed that the length of the acyl chain influences antifungal efficacy, with 2-octanoylbenzohydroquinone being the most active in the series, exhibiting minimal inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various fungi. nih.govmdpi.com

The mechanisms by which these derivatives exert their antimicrobial effects are varied. For some antifungal benzoic acid derivatives, a primary hypothesis involves the inhibition of fungal-specific enzymes. nih.gov One such target is CYP53, a cytochrome P450 enzyme, whose inhibition disrupts essential metabolic processes in fungi. nih.gov

For antibacterial derivatives, such as the N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, the mechanism involves not only inhibiting the growth of planktonic (free-floating) bacterial cells but also disrupting the formation of biofilms. semanticscholar.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of compounds like 10 and 16 to inhibit biofilm formation by MRSA suggests a mechanism that interferes with bacterial adhesion, community development, or the protective extracellular matrix. semanticscholar.org

Derivatives in Agricultural Chemical Research

The structural features of this compound, specifically the presence of a halogenated phenyl ring and an ether linkage, are common motifs in a variety of agrochemically active molecules. Researchers have explored derivatives of similar benzoic acids and related structures for their potential use in crop protection.

Potential as Herbicides and Fungicides

While direct and extensive research on the herbicidal and fungicidal properties of this compound derivatives is not widely published, the potential of this chemical class can be inferred from studies on analogous compounds. The benzoic acid moiety is a well-known scaffold in the design of herbicides. For instance, certain benzoic acid derivatives are known to act as synthetic auxins, a class of herbicides that disrupt plant growth. The substitution pattern on the benzene (B151609) ring is crucial for this activity.

The presence of a chlorine atom at the 5-position and an allyloxy group at the 2-position of the benzoic acid core in the target compound suggests that its derivatives could exhibit interesting biological activities. Halogen substituents are known to enhance the herbicidal and fungicidal efficacy of many agrochemicals by increasing their lipophilicity and metabolic stability.

Research into aryloxyacetic acid derivatives, which share structural similarities with this compound, has shown that these compounds can act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants, and its inhibition leads to bleaching symptoms and eventual plant death. nih.gov Studies on these inhibitors have revealed that chloro-substituted pyridine (B92270) and naphthalene (B1677914) rings can enhance herbicidal activity. nih.gov

Furthermore, investigations into various benzoic acid derivatives have demonstrated their potential as antifungal agents. For example, derivatives from Piper species have shown fungitoxic activity against plant pathogenic fungi like Cladosporium cladosporioides and various species of Fusarium. nih.govnih.gov The specific nature of the substituents on the benzoic acid ring plays a significant role in determining the spectrum and potency of the antifungal effect.

The following table summarizes the herbicidal activity of some analogous aryloxyacetic acid derivatives that inhibit HPPD, providing an indication of the potential for similar activity in derivatives of this compound.

| Compound ID | Structure | Target Weeds | Herbicidal Activity (Inhibition Rate at 150 g ai/ha) | Reference |

| I-28 | 2-(2,4-dichlorophenoxy)acetic acid derivative | Abutilon juncea, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Echinochloa crus-galli, Setaria faberii | Broad-spectrum activity | nih.gov |

| I-29 | 2-(2,4-dichlorophenoxy)acetic acid derivative | Abutilon juncea, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Echinochloa crus-galli, Setaria faberii | Broad-spectrum activity | nih.gov |

| II-3 | Pyridine-containing aryloxyacetic acid derivative | Abutilon juncea, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Echinochloa crus-galli, Setaria faberii | Broad-spectrum activity | nih.gov |

| II-4 | Pyridine-containing aryloxyacetic acid derivative | Abutilon juncea, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Echinochloa crus-galli, Setaria faberii | Slightly higher than mesotrione | nih.gov |

Future Directions and Interdisciplinary Research Prospects

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of specialty chemicals is undergoing a paradigm shift, with a strong emphasis on greener and more efficient manufacturing processes. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a traditional batch reactor, stands at the forefront of this evolution. nih.govyoutube.com

The current synthesis of 2-Allyloxy-5-chloro-benzoic acid is typically performed under batch conditions. researchgate.net The integration of its synthesis into a continuous flow process offers several potential advantages:

Enhanced Safety: Reactions can be performed with smaller volumes of reagents at any given time, minimizing the risks associated with handling potentially hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and purities. youtube.com

Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, simply requiring longer run times or parallelization of reactors. nih.gov

From a sustainability perspective, future research could focus on sourcing the precursors for this compound from renewable feedstocks. For instance, benzoic acid derivatives can be produced from lignin, a complex polymer found in plant cell walls. rsc.org Developing a synthetic route that connects these bio-based precursors to this compound would significantly improve its environmental footprint.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The compound this compound was originally synthesized as a model to study the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement, a reaction of fundamental importance in organic chemistry and biology, exemplified by the chorismate-to-prephenate rearrangement catalyzed by the enzyme chorismate mutase. researchgate.net While steady-state kinetic analysis provides valuable information, a deeper, time-resolved understanding of the reaction mechanism is still needed.

Ultrafast spectroscopy techniques, such as femtosecond transient absorption and time-resolved infrared (TR-IR) spectroscopy, offer the ability to observe chemical reactions on the timescale of molecular vibrations and bond breaking/formation. researchgate.net Applying these techniques to this compound could provide unprecedented insights into:

Transition State Dynamics: Directly observing the fleeting transition state of the Claisen rearrangement.

Solvent Effects: Understanding how the solvent environment influences the reaction pathway and rate. researchgate.net

Photochemical Behavior: Investigating the excited-state relaxation pathways upon photoexcitation, which could reveal novel photochemical applications. researchgate.net

By studying the photolysis of the parent compound, benzoic acid, researchers have been able to map its excited-state dynamics and identify key photofragments. researchgate.net A similar approach with this compound could elucidate the influence of the allyloxy and chloro substituents on its photophysical properties.

Rational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

The structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. By systematically modifying its functional groups, it is possible to fine-tune its chemical reactivity, biological activity, or material properties. rsc.orgnih.gov

Future research in this area could focus on:

Modifying the Allyl Group: Introducing substituents on the allyl chain could alter the steric and electronic nature of the Claisen rearrangement, leading to derivatives with enhanced reaction rates or different product selectivities.

Varying the Halogen Substituent: Replacing the chloro group with other halogens (e.g., bromo, iodo) or other electron-withdrawing/donating groups would modulate the electronic properties of the aromatic ring, influencing the reactivity of the carboxylic acid and the allyloxy group.

Derivatizing the Carboxylic Acid: The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, or acid halides, opening the door to a vast library of new compounds for screening in various applications. For example, novel benzamide (B126) derivatives have been synthesized from similar starting materials to obtain biologically active compounds. researchgate.net

This rational design approach, guided by computational modeling, can accelerate the discovery of new derivatives with desired functionalities, be it for pharmaceutical applications or as advanced materials. rsc.org

Computational Predictions for Novel Applications

Computational chemistry provides a powerful toolkit for predicting the properties of molecules and screening them for potential applications before they are even synthesized in the lab. For this compound, computational methods can be employed to explore a wide range of possibilities.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 212.63 g/mol |

| XlogP | 2.8 |

| Monoisotopic Mass | 212.02402 Da |

Beyond these basic properties, more sophisticated computational studies could be undertaken:

Molecular Docking: To predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. This could guide the development of new therapeutic agents.

Quantum Chemical Calculations: To accurately model the reaction pathway of the Claisen rearrangement and to predict the spectroscopic signatures of reaction intermediates.

Materials Property Prediction: To simulate how the molecule might behave as a component in a polymer or a liquid crystal, predicting properties like thermal stability or phase behavior. researchgate.net

These computational predictions can serve as a valuable roadmap for experimental chemists, prioritizing the most promising avenues for synthesis and testing.

Synergistic Research with Biochemistry and Materials Science

The true potential of this compound can be realized through collaborative research that bridges the gap between chemistry, biochemistry, and materials science.

Biochemistry: The compound's role as a model for the chorismate mutase-catalyzed reaction provides a direct link to the field of biochemistry. researchgate.net Future synergistic research could involve:

Enzyme-Inhibitor Studies: Designing and synthesizing derivatives of this compound as potential inhibitors of chorismate mutase or other enzymes involved in related metabolic pathways.

Probing Enzymatic Mechanisms: Using isotopic labeling and advanced spectroscopic techniques to study the interaction of this compound and its derivatives with the active site of enzymes, providing a clearer picture of enzymatic catalysis.

Screening for Bioactivity: Given that benzoic acid derivatives are known to possess antimicrobial and anti-inflammatory properties, a systematic screening of this compound and its derivatives for a range of biological activities is a promising research direction. ontosight.ai

Materials Science: The structural motifs within this compound are also of interest to materials scientists. For example, a structurally similar compound, 2-(benzyloxy)-5-chlorobenzoic acid, has been investigated as a polymer additive to enhance thermal stability. Furthermore, alkyloxy benzoic acids are known to form liquid crystalline phases. researchgate.net This suggests several avenues for materials science research:

Functional Polymers: The allyl group can participate in polymerization reactions, allowing this compound to be used as a monomer for the synthesis of functional polymers with tailored optical or thermal properties.

Liquid Crystals: Investigating the potential of this compound and its long-chain derivatives to form liquid crystalline phases, which could have applications in displays and optical sensors.

Organic Electronics: The aromatic core of the molecule could be functionalized to create novel organic semiconductors or components for other electronic devices.

By fostering these interdisciplinary collaborations, the scientific community can ensure that the story of this compound continues to unfold, leading to new discoveries and applications that span multiple fields of science and technology.

Compound Index

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 62176-22-1 | C10H9ClO3 |

| 2-Amino-3-methyl-5-chlorobenzoic acid | Not explicitly found, but related to synthesis in google.com | C8H8ClNO2 |

| 2-Amino-5-chlorobenzoic acid | 635-21-2 (from PubChem CID 12476) | C7H6ClNO2 |

| 2-(Benzyloxy)-5-chlorobenzoic acid | 52803-75-5 | C14H11ClO3 |

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 (from patent CN104193616A) | C7H4ClIO2 |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 (from patent CN102329237A) | C7H4ClNO4 |

| 5-Amino-2-chlorobenzoic acid | 89-54-3 | C7H6ClNO2 |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 (from patent CN105622382A) | C7H4BrClO2 |

| o-Chlorobenzoic acid | 118-91-2 | C7H5ClO2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.